molecular formula C11H9N3S B1298806 4-(1H-indol-3-yl)-1,3-thiazol-2-amine CAS No. 22258-56-6

4-(1H-indol-3-yl)-1,3-thiazol-2-amine

Cat. No.: B1298806
CAS No.: 22258-56-6
M. Wt: 215.28 g/mol
InChI Key: ZACIGHHWMWRYSZ-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)-1,3-thiazol-2-amine (CAS 22258-56-6) is an organic compound of significant interest in medicinal chemistry research, particularly in the development of new antimicrobial agents. It features a molecular hybrid structure incorporating both indole and thiazole pharmacophores, a design strategy aimed at combining the biological properties of these two privileged scaffolds . The compound serves as a key synthetic precursor for acylamine derivatives, expanding its utility in structure-activity relationship studies . Research has identified this core structure and its derivatives as a promising novel class of antimicrobials. Experimental evaluations have demonstrated potent antibacterial and antifungal activities . These derivatives exhibit efficacy against a range of Gram-positive and Gram-negative bacteria, with some compounds showing superior activity against resistant strains like MRSA compared to ampicillin, and the ability to inhibit biofilm formation . Furthermore, certain derivatives display potent antifungal activity, in some cases exceeding or matching the potency of reference drugs like ketoconazole and bifonazole . Mechanistic docking studies suggest that the antibacterial activity may be linked to the inhibition of the E. coli MurB enzyme, while antifungal effects are potentially mediated through CYP51 inhibition . Initial cytotoxicity assessments in MRC-5 normal human fibroblast cells indicate that these compounds appear to be non-toxic, highlighting their potential as safe candidates for further investigation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-indol-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-11-14-10(6-15-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACIGHHWMWRYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355536
Record name 4-(1H-indol-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22258-56-6
Record name 4-(1H-indol-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1,3-Thiazole Ring

The formation of the 2-aminothiazole (B372263) ring attached to the indole (B1671886) C3-position is a critical step in the synthesis of the title compound. Methodologies primarily involve the reaction of an indole-derived α-haloketone with a sulfur-containing nucleophile.

The Hantzsch thiazole (B1198619) synthesis, first described in 1887, remains a fundamental and widely used method for constructing the thiazole ring. synarchive.com This reaction involves the condensation of an α-haloketone with a thioamide or thiourea (B124793) derivative. synarchive.comnih.govscribd.com In the context of 4-(1H-indol-3-yl)-1,3-thiazol-2-amine, the synthesis begins with the preparation of a 3-(α-haloacetyl)indole intermediate. nih.gov

Specifically, various substituted or unsubstituted indoles are first acylated with chloroacetic acid chloride or α-chloropropionic acid chloride to yield the corresponding 3-(α-chloroacetyl)indoles. nih.gov These α-haloketone precursors are then reacted with thiourea in the presence of a base, typically in a solvent like methanol, upon heating. The reaction proceeds through the initial nucleophilic attack of the sulfur atom from thiourea on the α-carbon bearing the halogen, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. scribd.comnih.gov This approach is efficient, providing the desired 4-(indol-3-yl)thiazol-2-amines in good yields, ranging from 49% to 77%. nih.gov

While the primary focus is the thiazole scaffold, related iodine-mediated cyclization methods have been developed for the synthesis of the isomeric indolyl-thiadiazole amines. nih.govrsc.org A notable one-pot, three-component strategy allows for the construction of 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amine under metal-free conditions. nih.gov This reaction utilizes indole-3-carboxaldehyde (B46971), p-toluenesulfonyl hydrazide, and ammonium (B1175870) thiocyanate (B1210189) as a non-toxic sulfur source. nih.govrsc.org

The proposed mechanism begins with the formation of an N-tosylhydrazone from the reaction of indole-3-carboxaldehyde and p-toluenesulfonyl hydrazide. nih.gov Molecular iodine (I₂) then facilitates the formation of an iodonium (B1229267) ion intermediate. Subsequent nucleophilic attack by the thiocyanate ion, elimination of hydrogen iodide (HI), and an intramolecular cyclization event lead to the formation of the 1,3,4-thiadiazole (B1197879) ring. nih.govrsc.org This method is effective for a range of indole-3-carboxaldehydes bearing both electron-donating and electron-withdrawing substituents, producing the corresponding indolyl-1,3,4-thiadiazole amines in excellent yields (80–91%). nih.govrsc.org

The condensation of 3-(α-chloroacetyl)indoles with thiourea and its N-substituted derivatives is a cornerstone for synthesizing the title compound. nih.gov This reaction, a specific application of the Hantzsch synthesis, allows for the introduction of various substituents at the 2-amino position of the thiazole ring. organic-chemistry.org

The process involves heating the 3-(α-chloroacetyl)indole precursor with a selected thiourea derivative (such as thiourea or N-methylthiourea) in a suitable solvent system. nih.gov The use of unsubstituted thiourea yields the primary 2-amino group, while N-alkyl or N-aryl thioureas lead to the corresponding N-substituted 2-aminothiazoles. For instance, reacting 3-(α-chloroacetyl)indoles with N-methylthiourea produces N-methyl-4-(indol-3-yl)thiazol-2-amines. nih.gov The yields for these condensation reactions are generally high. nih.gov

Table 1: Synthesis of 4-(Indol-3-yl)thiazol-2-amines via Condensation with Thiourea Derivatives nih.gov
Indole PrecursorThiourea DerivativeResulting Product StructureYield Range
3-(α-chloroacetyl)indoleThiourea4-(Indol-3-yl)thiazol-2-amine49-71%
3-(α-chloroacetyl)-1-methylindoleThiourea4-(1-Methylindol-3-yl)thiazol-2-amine49-77%
3-(α-chloroacetyl)indoleN-methylthioureaN-Methyl-4-(indol-3-yl)thiazol-2-amineNot specified

Functionalization and Derivatization of the Indole Moiety

Modifications to the indole portion of this compound are typically achieved by employing appropriately substituted indole starting materials prior to the thiazole ring construction. This strategy allows for the introduction of a wide array of functional groups on both the indole nitrogen and other positions of the indole ring.

The hydrogen atom on the indole nitrogen can be readily replaced with various substituents, such as alkyl groups. The most direct synthetic approach involves using an N-substituted indole as the initial precursor. nih.gov For example, starting the synthesis with 1-methylindole (B147185) or 1,2-dimethylindole (B146781) allows for the preparation of 4-(1-methylindol-3-yl)thiazol-2-amine or 4-(1,2-dimethyl-1H-indol-3-yl)thiazol-2-amine, respectively. nih.gov These N-substituted precursors undergo the same acylation and subsequent condensation reactions as the parent indole to afford the final N-functionalized products. This pre-functionalization approach is highly effective, with reported yields for methylindole-based thiazole derivatives ranging from 49% to 77%. nih.gov

The indole ring can be functionalized at multiple positions, including the C2, C4, and C5 positions, to generate a library of diverse compounds. nih.gov This is accomplished by utilizing indole starting materials that already contain the desired substituents. Research has shown that the nature and position of these substituents can significantly influence the biological activity of the final molecule. nih.gov

Examples of successful modifications include:

C2-Position: Starting with 2-methylindole (B41428) leads to products containing a methyl group at the C2-position of the indole ring, such as 4-(2-methyl-1H-indol-3-yl)thiazol-2-amine. nih.gov

C5-Position: A variety of substituents have been introduced at the C5-position. Syntheses starting with 5-methoxyindole (B15748) or 5-chloroindole (B142107) yield the corresponding 5-substituted 4-(indol-3-yl)thiazol-2-amine derivatives. nih.govnih.gov

The following table summarizes the synthesis of various functionalized derivatives based on substituted indole precursors.

Table 2: Examples of Functionalized Indole Derivatives nih.gov
Substituent on Indole PrecursorPosition of SubstituentExample Final Compound
Methyl (-CH₃)N14-(1-Methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
Methyl (-CH₃)C24-(2-Methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
Methoxy (B1213986) (-OCH₃)C54-(5-Methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine
Chloro (-Cl)C54-(5-Chloro-1H-indol-3-yl)-1,3-thiazol-2-amine
Methyl (-CH₃)N1, C24-(1,2-Dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine

Formation of Hybrid Architectures Incorporating this compound Scaffolds

The versatile scaffold of this compound serves as a foundational building block for the synthesis of more complex, hybrid molecular architectures. The presence of a reactive primary amino group at the 2-position of the thiazole ring, along with the rich chemistry of the indole nucleus, allows for its integration with other heterocyclic systems. These hybrid molecules are often designed to mimic or modify the structures of biologically active natural products, leading to novel compounds with potentially enhanced or new therapeutic properties. This section explores methodologies for incorporating this scaffold into larger systems, including Nortopsentin analogues, imidazole-linked structures, and thiazolidinone derivatives.

Integration with Pyrrolo[2,3-b]pyridine Systems (Nortopsentin Analogues)

A significant synthetic application of the this compound framework is in the construction of analogues of Nortopsentin, a class of marine bis-indolyl alkaloids. In these analogues, the central imidazole (B134444) ring of the natural product is replaced by a 1,3-thiazole moiety. The synthesis connects the indole-thiazole unit with a pyrrolo[2,3-b]pyridine (7-azaindole) system, another key pharmacophore.

The primary method for achieving this integration is the Hantzsch thiazole synthesis. nih.govmdpi.com This reaction involves the condensation of a carbothioamide with an α-haloketone. Specifically, 1H-pyrrolo[2,3-b]pyridine-3-carbothioamide is reacted with a 2-bromo-1-(1H-indol-3-yl)ethan-1-one derivative. The reaction is typically carried out in refluxing ethanol (B145695) and proceeds in moderate to excellent yields, ranging from 30% to 97%. mdpi.com This methodology allows for the synthesis of a diverse library of substituted 3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines by varying the substituents on both the indole and the pyrrolopyridine rings. nih.govmdpi.com

The required precursors, such as substituted 1H-pyrrolo[2,3-b]pyridine-3-carbothioamides, are prepared from the corresponding carboxamides by treatment with Lawesson's reagent. nih.gov The α-bromoacetylindole precursors are synthesized from the respective 1-(1H-indol-3-yl)ethanones via bromination. nih.gov Modifications, such as methylation or protection of the nitrogen atoms on the indole and pyrrolopyridine rings, can also be incorporated to explore structure-activity relationships. nih.gov

EntryIndole Substituent (R¹)Pyrrolopyridine Substituent (R²)ProductYield (%)Reference
1HH3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine97 mdpi.com
2H1-CH₃3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine85 mdpi.com
31-CH₃H3-[4-(1-Methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine95 mdpi.com
41-CH₃1-CH₃3-[4-(1-Methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine80 mdpi.com
56-BrH3-[4-(6-Bromo-1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine30 mdpi.com
61-SO₂PhH3-[4-(1-Benzenesulfonyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine89 mdpi.com

Linkage to Imidazole Moieties

Hybrid structures linking the this compound scaffold to imidazole moieties can be achieved through the formation of stable covalent bonds such as ureas or amides. The primary amine at the C2 position of the thiazole ring serves as a versatile nucleophilic handle for these transformations.

A common and efficient method for forming a urea (B33335) linkage between two heterocyclic systems involves the use of N,N'-Carbonyldiimidazole (CDI). mdpi.com This reagent acts as a phosgene (B1210022) equivalent but is safer and easier to handle. The reaction proceeds in a two-step, one-pot sequence. First, the 2-amino group of this compound attacks CDI, leading to the displacement of one imidazole group and the formation of a highly reactive N-acyl-imidazole intermediate. This intermediate is typically not isolated. In a subsequent step, a second molecule of the aminothiazole can attack the intermediate, displacing the second imidazole molecule to form a symmetrical N,N'-bis(4-(1H-indol-3-yl)thiazol-2-yl)urea. Alternatively, if a different amine is added after the formation of the intermediate, an unsymmetrical urea can be synthesized.

Another approach is to form an amide bond with a pre-functionalized imidazole, such as an imidazole-carboxylic acid. Standard peptide coupling reagents, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), can facilitate this condensation reaction.

EntryLinkerReagent 1Reagent 2Product
1UreaThis compoundN,N'-CarbonyldiimidazoleN,N'-bis(4-(1H-indol-3-yl)thiazol-2-yl)urea
2AmideThis compound1H-Imidazole-4-carboxylic acidN-(4-(1H-Indol-3-yl)thiazol-2-yl)-1H-imidazole-4-carboxamide

Formation of Thiazolidinone Derivatives

The primary amino group of this compound is a key functional group for the synthesis of 4-thiazolidinone (B1220212) derivatives. Thiazolidinones are a class of heterocyclic compounds known for their diverse pharmacological activities. The synthesis is typically achieved through a multi-component reaction or a stepwise process involving the formation of a Schiff base followed by cyclocondensation. researchgate.netnanobioletters.com

In the first step, the 2-aminothiazole is condensed with a selected aromatic or heteroaromatic aldehyde. This reaction, usually catalyzed by a few drops of glacial acetic acid in a solvent like ethanol or methanol, results in the formation of an N-((aryl)methylene)-4-(1H-indol-3-yl)thiazol-2-amine, commonly known as a Schiff base or imine. nih.govjocpr.com

The subsequent and final step is the cyclocondensation of the purified Schiff base with a mercaptoalkanoic acid, most commonly thioglycolic acid (mercaptoacetic acid). actascientific.com This reaction is typically performed under reflux in a solvent such as dioxane or benzene (B151609), often with a catalytic amount of anhydrous zinc chloride. nanobioletters.com The thiol group of thioglycolic acid attacks the imine carbon, and subsequent intramolecular condensation forms the five-membered thiazolidinone ring, yielding a 3-(4-(1H-indol-3-yl)thiazol-2-yl)-2-arylthiazolidin-4-one derivative. This synthetic route is highly adaptable, as a wide variety of aldehydes can be used to generate a library of diverse thiazolidinone derivatives. mdpi.comresearchgate.net

EntryAldehyde (Ar-CHO)Intermediate Schiff BaseFinal Product
1BenzaldehydeN-(Phenylmethylene)-4-(1H-indol-3-yl)thiazol-2-amine3-(4-(1H-Indol-3-yl)thiazol-2-yl)-2-phenylthiazolidin-4-one
24-ChlorobenzaldehydeN-((4-Chlorophenyl)methylene)-4-(1H-indol-3-yl)thiazol-2-amine2-(4-Chlorophenyl)-3-(4-(1H-indol-3-yl)thiazol-2-yl)thiazolidin-4-one
34-MethoxybenzaldehydeN-((4-Methoxyphenyl)methylene)-4-(1H-indol-3-yl)thiazol-2-amine2-(4-Methoxyphenyl)-3-(4-(1H-indol-3-yl)thiazol-2-yl)thiazolidin-4-one
4Furan-2-carbaldehydeN-(Furan-2-ylmethylene)-4-(1H-indol-3-yl)thiazol-2-amine2-(Furan-2-yl)-3-(4-(1H-indol-3-yl)thiazol-2-yl)thiazolidin-4-one
5Pyridine-4-carbaldehydeN-(Pyridin-4-ylmethylene)-4-(1H-indol-3-yl)thiazol-2-amine2-(Pyridin-4-yl)-3-(4-(1H-indol-3-yl)thiazol-2-yl)thiazolidin-4-one

Molecular Mechanisms of Biological Activity

Antiproliferative and Anticancer Mechanisms

Research into synthetic analogues and derivatives of the 4-(1H-indol-3-yl)-1,3-thiazol-2-amine scaffold has revealed a multi-faceted approach to inhibiting cancer cell growth. These mechanisms often work in concert to suppress proliferation and induce cell death in tumor cell lines.

Induction of Apoptosis Pathways

The ability to trigger apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of this compound class. Studies on nortopsentin analogues, such as 3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, have shown that their antiproliferative effect is pro-apoptotic. nih.govnih.gov This is associated with the externalization of plasma membrane phosphatidylserine, a hallmark of early apoptosis. nih.gov Similarly, other thiazolyl-indole carboxamide derivatives have been demonstrated to promote apoptosis. nih.gov The activation of key executioner enzymes in the apoptotic cascade is also crucial. For instance, certain 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-4-azaindole derivatives were found to increase the activity of caspase-9 and caspase-3, central players in the intrinsic and common pathways of apoptosis. nih.gov In A2780 ovarian carcinoma cells, exposure to aminothiazole-based inhibitors of CDK2 resulted in rapid apoptosis. nih.gov

Modulation of Cell Cycle Progression

Interference with the normal progression of the cell cycle is another significant antiproliferative strategy of these compounds. Nortopsentin analogues have been observed to induce a concentration-dependent accumulation of human hepatoma HepG2 cells in the subG0/G1 phase, which is indicative of apoptotic cells. nih.govnih.gov Concurrently, these compounds confined the remaining viable cells in the G2/M phase of the cell cycle. nih.govnih.gov This dual effect on cell cycle checkpoints prevents cancer cells from proceeding with division. Further studies on different thiazolyl-indole derivatives confirmed the ability to induce cell cycle arrest at the G2/M phase. nih.gov

Table 1: Effect of this compound Analogues on Cell Cycle Progression
Compound ClassObserved EffectCell LineReference
Nortopsentin AnaloguesConcentration-dependent accumulation in subG0/G1 phaseHepG2 (Human Hepatoma) nih.govnih.gov
Nortopsentin AnaloguesConfinement of viable cells in G2/M phaseHepG2 (Human Hepatoma) nih.govnih.gov
Thiazolyl-indole Carboxamide DerivativesCell cycle arrest at the G2/M phaseMCF-7 (Breast Cancer) nih.gov

Mitochondrial Dysfunction

Mitochondria play a central role in both cellular metabolism and the regulation of apoptosis. The antiproliferative mechanism of nortopsentin analogues, which are derivatives of this compound, has been directly associated with mitochondrial dysfunction. nih.gov This disruption of normal mitochondrial function is a key event that can trigger the intrinsic apoptotic pathway. nih.gov Studies have shown that these compounds can affect the mitochondrial membrane potential, a critical factor in maintaining mitochondrial integrity and function. nih.gov

Targeted Enzyme Inhibition

The specific inhibition of enzymes that are overactive in cancer cells is a primary goal of targeted cancer therapy. Derivatives of this compound have shown inhibitory activity against several key enzymes involved in cell cycle regulation and cancer cell survival.

Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest. Certain 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-4-azaindole derivatives were found to inhibit CDK1. nih.gov Other novel thiazolyl-indole carboxamide derivatives have demonstrated inhibitory activity against CDK2, with some compounds showing potent effects. nih.gov High-throughput screening has also identified 2-acetamido-thiazolylthio acetic ester as an inhibitor of CDK2. nih.gov

Caspases: While caspases are typically activated during apoptosis, understanding how compounds modulate their activity is key. As mentioned, certain derivatives increase the activity of initiator caspase-9 and executioner caspase-3, thereby promoting the apoptotic cascade. nih.gov

Other Kinases: The broader class of indole-thiazole compounds has been investigated for activity against other protein kinases. For example, specific thiazolyl-indole carboxamides were found to inhibit Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov

Table 2: Targeted Enzyme Inhibition by this compound Derivatives
Enzyme TargetCompound Class/DerivativeEffectReference
CDK13-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-4-azaindole derivativesInhibition nih.gov
CDK2Thiazolyl-indole carboxamide derivativesInhibition nih.gov
Caspase-33-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-4-azaindole derivativesIncreased Activity nih.gov
Caspase-93-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-4-azaindole derivativesIncreased Activity nih.gov
EGFR, HER2, VEGFR-2Thiazolyl-indole carboxamide derivativesInhibition nih.gov

Interaction with Cellular Signaling Pathways

The indole (B1671886) and thiazole (B1198619) heterocyclic structures are known to be "privileged structures" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov Indole-based compounds can target multiple molecular pathways critical for cancer progression, including those involving protein kinases and DNA repair enzymes. nih.gov A related compound, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, was predicted to have an affinity for Peroxisome proliferator-activated receptor gamma (PPARγ). mdpi.com PPARγ is a key regulator of various cell types implicated in inflammatory responses and carcinogenesis, highlighting the potential for indole-thiazole derivatives to modulate complex signaling networks. mdpi.com

Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibition

PARP-1 is an enzyme critical for DNA repair, and its inhibition is a clinically validated strategy for treating certain types of cancer, particularly those with existing DNA repair deficiencies. Research has shown that derivatives of the 2-aminothiazole (B372263) scaffold, which is a core component of this compound, can act as potent inhibitors of PARP-1. mdpi.com Specifically, certain 4,5-substituted-2-aminothiazoles have been identified as potent PARP-1 inhibitors, suggesting another important avenue for the anticancer activity of this chemical family. mdpi.com

Antimicrobial Modalities

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antibiofilm capabilities. These actions are attributed to specific molecular interactions and enzymatic inhibition.

Studies have revealed that indole-based thiazole derivatives exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov In a comprehensive study of twenty-nine 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives, indole-based variants showed activity with Minimum Inhibitory Concentrations (MIC) ranging from 0.06 to 1.88 mg/mL. nih.govnih.gov

Among the bacterial strains tested, Salmonella Typhimurium was identified as the most sensitive, whereas Staphylococcus aureus was the most resistant. nih.gov Certain derivatives proved to be particularly potent. For instance, compound 5x, a specific acylamine derivative, was the most promising, with MIC values between 0.06 and 0.12 mg/mL. nih.govnih.gov Furthermore, select compounds demonstrated greater potency against methicillin-resistant S. aureus (MRSA) than the reference antibiotic, ampicillin (B1664943). nih.gov The replacement of an imidazole (B134444) ring with a thiazole ring in a similar compound structure has been shown to significantly increase inhibitory activity against staphylococci. mdpi.com

Antibacterial Activity of Selected 4-(Indol-3-yl)thiazole Derivatives nih.govnih.gov

CompoundTarget BacteriaMIC Range (mg/mL)Notes
General Indole DerivativesGram (+) and Gram (-)0.06 - 1.88Broad spectrum of activity.
Compound 5xVarious Strains0.06 - 0.12Identified as the most potent derivative in the study.
Compound 5dResistant Strains (e.g., MRSA)-Showed higher potency against MRSA than ampicillin.
Compound 5mResistant Strains (e.g., MRSA)-Showed higher potency against MRSA than ampicillin.

The antifungal potential of this compound derivatives is significant, with some compounds showing activity that is either equivalent to or exceeds that of established antifungal agents like bifonazole (B1667052) and ketoconazole. nih.gov One particular methylindole derivative, compound 5g, was identified as the most potent antifungal agent in a comparative study. nih.gov This highlights the potential of the thiazole-indole scaffold in developing new therapeutic agents for fungal infections. nih.gov

Bacterial biofilms present a major challenge in treating infections due to their inherent resistance to conventional antibiotics. Certain this compound derivatives have shown remarkable efficacy in preventing biofilm formation. nih.gov Specifically, compounds 5m and 5x were found to be superior inhibitors of biofilm development when compared to both ampicillin and streptomycin. nih.govnih.gov This anti-biofilm activity suggests an alternative or complementary mechanism to direct bacterial killing, targeting the community structure of the pathogens. nih.gov Thiazole derivatives have been noted for their ability to interfere with the initial steps of biofilm formation, particularly with a marked selectivity towards staphylococcal biofilms. nih.govresearchgate.net

Computational docking studies have provided insight into the probable molecular targets of these compounds. nih.gov

E. coli MurB Inhibition: The antibacterial activity is likely due to the inhibition of the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB). nih.govresearchgate.net MurB is a crucial enzyme in the cytoplasmic steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. Its inhibition disrupts cell wall formation, leading to bacterial death.

CYP51 Inhibition: The antifungal activity is attributed to the inhibition of Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase. nih.govresearchgate.net This enzyme is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane. researchgate.net By inhibiting CYP51, these thiazole derivatives disrupt membrane integrity, leading to the cessation of fungal growth and cell death. researchgate.net

Antioxidant Activity Pathways

The thiazole ring is a component of various bioactive molecules recognized for their antioxidant properties. niscpr.res.in While specific data on the antioxidant pathways of this compound is limited, the activity of related thiazole derivatives points towards several common mechanisms. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals and reduce oxidizing agents. nih.gov

Key pathways and assessment methods for related compounds include:

DPPH Radical Scavenging: One of the primary mechanisms is the scavenging of free radicals. niscpr.res.in The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is commonly used to measure this activity, where the antioxidant donates a hydrogen atom to the DPPH radical, neutralizing it. nih.govnih.gov

Ferric Reducing Antioxidant Power (FRAP): This pathway involves the ability of the compound to donate electrons, thereby reducing ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). nih.gov This reducing capacity is a key indicator of antioxidant potential.

Thiobarbituric Acid Reactive Substances (TBARS) Test: This assay measures the inhibition of lipid peroxidation, a critical process in oxidative stress. nih.gov Thiazole derivatives have shown efficacy in this assay, indicating they can protect cell membranes from oxidative damage. nih.gov

The presence of phenyl-functionalized domains and the chelating properties of thiazolidinone derivatives, a related class of compounds, have been correlated with their antioxidant activity. nih.gov

Structure Activity Relationship Sar Studies

Influence of Indole (B1671886) Ring Substituents on Biological Efficacy

Alterations to the indole ring of the 4-(1H-indol-3-yl)-1,3-thiazol-2-amine core structure are pivotal in determining the compound's biological profile. Both the position and the electronic properties of substituents can enhance or diminish the therapeutic potential.

Positional Effects of Functional Groups

The location of functional groups on the indole nucleus significantly impacts the antimicrobial activity of these compounds. Research has shown that substituents at positions 5 and 6 of the indole ring can lead to varied biological outcomes. For instance, a derivative with a methyl group at the C-6 position (compound 5d) was found to be more active than a similar compound with a methoxy (B1213986) group at the C-5 position (compound 5b). nih.gov Furthermore, a chloro-substituent at the C-5 position (compound 5m) resulted in a compound with slightly decreased antibacterial activity compared to some analogs but was still considered one of the more potent derivatives. nih.gov

The antifungal activity is also sensitive to substituent placement. A methoxy group at either the C-5 or C-6 position of the indole ring, when paired with an unsubstituted 2-amino group on the thiazole (B1198619) ring, was observed to have a negative effect on antifungal efficacy. mdpi.com This suggests that for antifungal applications, these positions may be intolerant to such substitutions. In other related indole-based compounds, substitutions at the C-4 position have been found to be the least favorable for biological activity, whereas C-7 substitutions were the most favorable, highlighting the sensitivity of the indole core to positional changes. researchgate.net

Table 1: Effect of Indole Ring Substituent Position on Antibacterial Activity
Compound IDIndole Ring SubstituentRelative Antibacterial Activity
5m5-ClHigh
5d6-MeMedium-High
5b5-OMeLow-Medium
5c6-OMeLow

Electronic Effects of Substituents on Bioactivity and Synthesis Efficiency

The electronic nature of the substituents on the indole ring plays a crucial role in modulating bioactivity. In terms of antifungal properties, the presence of an electron-donating methoxy group (–OCH3) at either position 5 or 6 of the indole ring was found to be detrimental. mdpi.com Conversely, the introduction of an electron-withdrawing chloro (–Cl) group at position 5 (compound 5m) yielded a derivative with potent antibacterial activity, surpassed only by one other analog in a specific study. nih.gov This indicates that electron-withdrawing groups on the indole ring may be favorable for antibacterial activity.

Impact of Thiazole Ring Modifications on Biological Activity

Modifications to the thiazole ring, particularly at the 2-amino group and the C-5 position, are critical determinants of the biological activity of the this compound scaffold. globalresearchonline.netresearchgate.net

Substituent Effects on the Amine Group

The 2-amino group of the thiazole ring is a key site for modification and has a profound impact on the molecule's biological activity. nih.gov Structure-activity relationship studies have demonstrated that this position can accommodate a range of substituents, leading to significant variations in antibacterial potency. nih.gov

The most beneficial substituent for antibacterial activity was found to be a propan-2-ylidenhydrazine group (compound 5x), which exhibited the highest potency in a series of tested compounds. nih.govresearchgate.net In contrast, replacing this group with an unsubstituted amino group (–NH2), as seen in compound 5m, led to a slight decrease in activity, although the compound remained highly effective. nih.gov Further modification to a methylamino group (–NHCH3) proved to be detrimental to antibacterial activity. mdpi.com Acylation of the 2-amino group to form various amide derivatives is another common strategy to explore and diversify the biological potential of this class of compounds. nih.govmdpi.com

Table 2: Influence of 2-Amine Group Substituents on Antibacterial Activity
Compound IDSubstituent at 2-Amine PositionRelative Antibacterial Activity
5xpropen-2-ylidenhydrazineVery High
5m-NH₂ (unsubstituted)High
5i-NHCH₃ (methylamino)Low

Modifications at the Thiazole C-5 Position

The C-5 position of the thiazole ring is another important site for structural modification that can influence biological outcomes. While many potent derivatives feature an unsubstituted C-5 position, the introduction of substituents at this site has been shown to have a significant, often negative, impact on antibacterial activity. nih.govmdpi.com

Specifically, the introduction of a methyl group at the C-5 position, particularly when combined with a methylamino group at the C-2 position (compound 5u), had the most negative effect on antibacterial efficacy within a studied series. mdpi.com This suggests that the C-5 position may have strict steric or electronic requirements for optimal activity, and even small alkyl groups can be unfavorable. This highlights the importance of maintaining an unsubstituted C-5 position for preserving the antibacterial potency of the this compound scaffold. nih.gov

SAR in Hybrid Compound Systems

The this compound scaffold serves as a valuable building block for the creation of more complex hybrid molecules, aiming to integrate the biological activities of different pharmacophores. mdpi.com The structure-activity relationships in these hybrid systems depend on the nature of the linked molecules and the linker used.

One approach involves creating Schiff base hybrids. For example, reacting a 4-(substituted-phenyl)thiazol-2-amine with 1H-indole-3-carboxaldehyde generates a hybrid molecule that links the two heterocyclic systems. mdpi.com The biological activity of such hybrids is then influenced by substituents on both the thiazole and indole components.

In another example, hybrid molecules were synthesized by linking the indole and thiazole moieties to other heterocyclic cores, such as quinoxaline (B1680401) or thienothiophene, through a phenoxy-N-arylacetamide linker. The resulting complex hybrids were evaluated for antibacterial activity, demonstrating that combining these scaffolds can lead to novel compounds with significant biological potential.

Furthermore, studies on related indole-thiazole hybrids have shown that substituents on other parts of the molecule can dramatically affect activity. For instance, in a series of indolyl-thiazolidinone hybrids, the presence of dichloro-substituted arylamino groups was crucial for enhancing anticancer potency. mdpi.com This underscores that in hybrid systems, the SAR is a cumulative effect of all components of the molecular architecture.

Combinatorial Effects of Indole and Thiazole Scaffolds

The fusion of indole and thiazole moieties into a single molecular framework is a recognized strategy in medicinal chemistry, leveraging the unique properties of each heterocycle to create compounds with enhanced biological activity. nih.govacs.org Both indole and thiazole are considered "privileged structures" known to interact with various biological targets, and their combination can lead to synergistic effects. nih.gov This combination provides a versatile platform for developing potent and selective agents, particularly in the realms of antimicrobial and anticancer research. nih.govnih.gov

The synergistic contribution of the two scaffolds is also evident in anticancer research. The indole ring is a key component in many selective kinase inhibitors, while thiazole-containing compounds also exhibit a wide array of pharmacological effects, including the inhibition of tyrosine kinases. nih.govacs.org Studies on related oxazolyl- and thiazolyl-indoles revealed that the sulfur-containing thiazole derivatives showed more significant antiproliferative properties than their oxygen-containing oxazole (B20620) counterparts or acyclic intermediates, highlighting the specific contribution of the thiazole ring. researchgate.net The addition of a chlorine atom at the 5-position of the indole ring was also found to improve both the potency and cancer cell selectivity of these compounds. researchgate.net

A study on 4-(indol-3-yl)thiazole-2-amines evaluated their activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that the specific combination and substitution on the indole and thiazole rings were crucial for potency. nih.gov

CompoundIndole SubstitutionThiazole C2-SubstitutionActivity Highlight (MIC Range mg/mL)Reference
5xUnsubstitutedPropan-2-ylidenhydrazineMost active antibacterial: 0.06–0.12 nih.gov
5m5-ClAmino (-NH2)High antibacterial activity nih.gov
5d6-MeAmino (-NH2)Moderate antibacterial activity nih.gov
5g2-Me, 6-OMe (Methylindole)Amino (-NH2)Most potent antifungal agent nih.govnih.gov

Linker and Bridging Unit Contributions

The nature of the connection between the indole and thiazole cores plays a pivotal role in defining the molecule's orientation, flexibility, and ability to interact with biological targets. In the parent compound, this compound, the indole C3 is directly linked to the thiazole C4, creating a relatively rigid scaffold. However, variations in this linkage have been explored to optimize activity.

In a different class of compounds, researchers connected the indole and thiazole rings through an amide bond, creating N-thiazolyl-indole-2-carboxamides. nih.govacs.org This amide linker was found to be advantageous, as it facilitates hydrogen bonding with target enzymes, thereby improving affinity and selectivity. nih.gov The introduction of a hydrazide moiety to this linker further expanded the potential mechanisms of action. nih.govacs.org Similarly, the use of an indole-2-formamide linker to connect with a benzimidazole[2,1-b]thiazole system has been shown to produce compounds with potent anti-inflammatory effects. rsc.org

These studies collectively indicate that while a direct bond provides a foundational structure, the introduction of specific linker units, such as amides or formamides, can enhance biological activity by providing additional points of interaction with target proteins and optimizing the spatial arrangement of the two key heterocyclic scaffolds. nih.govrsc.org

Scaffold TypeLinker/Bridging UnitResulting Compound ClassObserved Advantage of LinkerReference
Indole-ThiazoleDirect C-C Bond4-(1H-indol-3-yl)-1,3-thiazole-2-amineProvides a core rigid structure for antimicrobial activity. nih.gov
Indole-ThiazoleAmide Bond (-CONH-)N-thiazolyl-indole-2-carboxamideFacilitates hydrogen bonding, improving affinity and selectivity for cancer targets. nih.govacs.org
Indole-Fused ThiazoleFormamide (-CONH-)Indole-2-formamide benzimidazole[2,1-b]thiazoleYields potent anti-inflammatory activity. rsc.org

Structure-Enzyme Interaction Profiles

Molecular docking studies have provided significant insights into how this compound and its derivatives interact with specific enzymes at an atomic level. These computational analyses help to rationalize the observed biological activities and guide the design of more potent inhibitors.

For the antimicrobial activity of 4-(indol-3-yl)thiazole derivatives, docking studies have suggested potential molecular targets. The antibacterial effects are proposed to stem from the inhibition of the E. coli MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall. nih.govnih.gov The antifungal activity, on the other hand, has been linked to the inhibition of CYP51 (lanosterol 14-alpha demethylase), a critical enzyme in fungal cell membrane synthesis. nih.govnih.gov

In the context of anticancer activity, related indole-thiazole hybrids have been docked into the ATP binding pocket of protein kinases, which are common targets in oncology. nih.govnih.gov For example, N-thiazolyl-indole-2-carboxamide derivatives were modeled in the active site of Human Epidermal Growth Factor Receptor-2 (HER2), a membrane tyrosine kinase. nih.gov These studies revealed key interactions, such as the formation of multiple hydrogen bonds with critical amino acid residues like ASP808, ASN850, and ARG849, which stabilize the compound within the binding site and contribute to its inhibitory effect. nih.gov Such detailed interaction profiles are invaluable for understanding the structural requirements for potent enzyme inhibition.

Compound ClassProposed Target EnzymeBiological ActivityKey Interactions/Findings from DockingReference
4-(Indol-3-yl)thiazole-2-aminesE. coli MurBAntibacterialInhibition of this enzyme is likely responsible for the observed antibacterial effects. nih.govnih.gov
4-(Indol-3-yl)thiazole-2-aminesCYP51AntifungalInhibition of this enzyme is implicated in the antifungal activity. nih.govnih.gov
N-thiazolyl-indole-2-carboxamidesHER2 (Tyrosine Kinase)AnticancerFormation of hydrogen bonds with key residues (ASP808, ASN850, ARG849) in the ATP binding pocket. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. These studies help in understanding the molecule's intrinsic stability, reactivity, and charge distribution.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability.

A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This indicates a higher propensity for the molecule to engage in chemical reactions and charge transfer processes. For molecules like 4-(1H-indol-3-yl)-1,3-thiazol-2-amine, the distribution of these orbitals is influenced by its constituent parts: the electron-rich indole (B1671886) ring and the 2-aminothiazole (B372263) moiety. The HOMO is typically localized on the more electron-rich portions of the molecule, while the LUMO is spread across the conjugated system. Theoretical studies on related indolyl-thiadiazole amines have utilized DFT to calculate these properties and understand their electronic features.

The electronic structure, as described by FMO analysis, provides a basis for predicting the chemical behavior of this compound. A lower HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability. The specific energies of the HOMO and LUMO can also predict the molecule's ability to participate in reactions. For instance, the HOMO energy is related to the ionization potential and reflects the molecule's capacity to donate electrons, while the LUMO energy is related to the electron affinity. These quantum chemical descriptors are instrumental in predicting how the molecule will interact with other chemical species, including biological macromolecules.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. This method is invaluable for predicting binding affinity and understanding the mechanism of action for potential drug candidates.

Molecular docking studies on derivatives of this compound have been conducted to explore their potential as antimicrobial agents. These studies predict how the compound might interact with key enzymes in pathogens, providing a rationale for its biological activity. For example, derivatives have been docked against E. coli MurB, an enzyme involved in peptidoglycan synthesis, and Lanosterol 14α-demethylase (CYP51) from Candida albicans, a crucial enzyme in fungal cell membrane formation.

The binding affinity, often expressed as a docking score or free binding energy, quantifies the strength of the interaction. A lower binding energy indicates a more stable ligand-protein complex. In one study, a derivative of the title compound, referred to as compound 5x, exhibited a strong binding affinity for both bacterial and fungal targets.

Predicted Binding Affinities of a this compound Derivative (Compound 5x)
Biological TargetOrganismPredicted Free Binding Energy (kcal/mol)Reference
E. coli MurBEscherichia coli-10.74
Lanosterol 14α-demethylase (CYP51)Candida albicans-12.55

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

For the derivative compound 5x docked into the active site of E. coli MurB, the analysis revealed several key interactions:

Hydrogen Bonds : Three hydrogen bonds were identified. One formed between the indole moiety's hydrogen and the amino acid Ser228. Two other hydrogen bonds formed between the compound's side chain NH group and the residues Asn50 and Glu324. The interaction with Ser228 is considered crucial as this residue is involved in the proton transfer mechanism of the enzyme.

Hydrophobic Interactions : The compound was found to be situated within a channel composed of several hydrophobic amino acid residues, including Ile121, Pro110, Ile109, Arg158, Gly122, Gln119, and Arg326, leading to stabilizing hydrophobic interactions.

These specific binding modes provide a structural basis for the molecule's inhibitory potential and can guide further optimization to enhance potency and selectivity.

Theoretical Calculations of Thermodynamic Variables

Theoretical calculations of thermodynamic variables such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are essential for a complete understanding of the binding process between a ligand and its protein target. These parameters determine the spontaneity and the primary driving forces of the interaction.

The Gibbs free energy (ΔG) indicates whether a binding event is spontaneous (ΔG < 0). It is related to the binding affinity constant (Ka) and can be decomposed into enthalpic (ΔH) and entropic (ΔS) contributions.

Enthalpy (ΔH) reflects the change in heat content of the system upon binding. A negative ΔH indicates an energetically favorable process, often driven by the formation of strong interactions like hydrogen bonds and van der Waals forces.

Entropy (ΔS) represents the change in the randomness or disorder of the system. A positive ΔS can result from the release of ordered water molecules from the binding site, which is a favorable contribution to binding.

Studies on the binding of related thiazole (B1198619) derivatives to proteins have shown that the interactions are often enthalpy-driven. For example, in the binding of a catechol hydrazinyl-thiazole derivative to human serum albumin, the process was found to be exothermic (negative ΔH) and spontaneous (negative ΔG). The negative values for both ΔH and ΔS, with a dominant ΔH term, suggested that hydrogen bonding and van der Waals interactions were the principal forces governing the binding. Similar thermodynamic signatures would be expected for the binding of this compound to its biological targets, confirming that the formation of specific, energetically favorable contacts is key to its activity.

In Silico Screening and Drug-Likeness Assessment

In the preliminary stages of drug discovery, in silico methods are invaluable for predicting the pharmacokinetic properties and potential biological activity of a compound. These computational tools allow for the assessment of a molecule's "drug-likeness," helping to identify candidates with a higher probability of success in later-stage development. For the compound this compound, computational analyses have focused on its adherence to established guidelines for oral bioavailability and its predicted bioactivity against various biological targets.

Lipinski Rule of Five Compliance

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug in humans. The rule establishes four simple physicochemical parameters. Generally, an orally active drug should not violate more than one of these rules.

Computational predictions for this compound indicate that it fully complies with Lipinski's Rule of Five. The calculated molecular weight is 215.27 g/mol , which is well under the 500 g/mol threshold. The lipophilicity, represented by a calculated LogP value, is also within the acceptable range. Furthermore, the molecule possesses a suitable number of hydrogen bond donors and acceptors, critical for its interaction with biological targets and for its solubility and permeability characteristics. This compliance suggests that the compound has a favorable profile for oral bioavailability.

ParameterValueLipinski's RuleCompliance
Molecular Weight (MW)215.27 g/mol scbt.com≤ 500 g/molYes
LogP (Lipophilicity)3.0≤ 5Yes
Hydrogen Bond Donors (HBD)2≤ 5Yes
Hydrogen Bond Acceptors (HBA)3≤ 10Yes

Bioactivity Score Prediction

Bioactivity scores are predicted computationally to estimate the potential of a compound to interact with major drug target classes, such as G-protein coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and enzymes. A higher score generally indicates a greater probability of biological activity. A score greater than 0.00 is considered active, a score between -5.00 and 0.00 is moderately active, and a score less than -5.00 is considered inactive.

For the broader class of 4-(indol-3-yl)thiazole-2-amines, a study involving twenty-nine derivatives reported drug-likeness scores in the range of -0.63 to 0.29. researchgate.netnih.gov This range is considered to indicate moderate to good potential. researchgate.netnih.gov These findings suggest that compounds based on the this compound scaffold have a promising profile for biological activity, warranting further investigation.

Predicted Target ClassScore InterpretationReported Finding for Compound Series
GPCR LigandBioactivity scores for specific targets of the parent compound are not detailed in the available literature. However, a composite "drug-likeness score" for the compound family has been reported.Drug-likeness scores for the 4-(indol-3-yl)thiazole-2-amine series range from -0.63 to 0.29. researchgate.netnih.gov
Ion Channel Modulator
Kinase Inhibitor
Nuclear Receptor Ligand
Protease Inhibitor
Enzyme Inhibitor

Emerging Research Directions and Future Perspectives

Development of Novel Derivatization Strategies for Enhanced Specificity

The core structure of 4-(1H-indol-3-yl)-1,3-thiazol-2-amine is a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. Researchers are actively exploring various derivatization strategies to enhance the potency and target specificity of this parent molecule. These strategies primarily involve chemical modifications at three key positions: the 2-amino group of the thiazole (B1198619) ring, the indole (B1671886) ring, and the thiazole ring itself.

Acylation of the 2-amino group is a common strategy. nih.govmdpi.com By reacting the primary amine with various acid chlorides, scientists have created a library of acylamine derivatives. nih.gov This modification allows for the introduction of different functional groups that can form new interactions with biological targets, thereby fine-tuning the compound's activity and specificity.

Another key approach is the substitution on the indole nucleus. Modifications such as adding methyl or chloro groups at different positions of the indole ring have been shown to significantly influence the antimicrobial activity of the resulting compounds. nih.gov Furthermore, researchers are creating hybrid molecules by linking the indole-thiazole scaffold with other heterocyclic systems, such as pyrrolo[2,3-b]pyridines, to create nortopsentin analogues with potent antiproliferative activity. nih.gov The synthesis of Schiff base derivatives by reacting the 2-amino group with various aldehydes is another explored avenue to generate structural diversity. mdpi.com These synthetic efforts aim to systematically explore the structure-activity relationship (SAR), providing a roadmap for designing derivatives with enhanced specificity towards desired biological targets. nih.gov

Exploration of New Biological Target Modulations

While initially investigated for its antimicrobial properties, research has revealed that the this compound scaffold can modulate a diverse array of new biological targets, opening up potential therapeutic applications in various diseases.

Anticancer Activity: A significant area of exploration is in oncology. Derivatives of this scaffold have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. nih.gov By binding to the colchicine (B1669291) site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death. nih.gov Other related compounds are being investigated as inhibitors of crucial cancer-related enzymes like Poly(ADP-Ribose) Polymerase-1 (PARP-1) and various protein kinases involved in cancer signaling pathways, such as EGFR, HER2, and VEGFR. mdpi.comnih.gov The combination of the indole and thiazole moieties is seen as a promising strategy for developing multi-target anticancer agents. nih.govacs.org

Anti-inflammatory and Antiallergic Potential: Research has extended into inflammatory and allergic diseases. Certain derivatives have shown the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade. frontiersin.org In other studies, N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanesulfonamides, which are structurally related, were synthesized and evaluated for their antiallergic properties, showing preventive effects on systemic anaphylaxis in preclinical models.

Other Therapeutic Areas: The versatility of the scaffold is further demonstrated by its activity against other targets. Analogs have been developed as potent agents for treating prion diseases, a class of fatal neurodegenerative disorders. nih.gov Additionally, a derivative, 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, has been identified as a potential modulator of lysosomal protective protein, Thromboxane-A synthase, and PPARγ, indicating its potential in metabolic and cardiovascular diseases. mdpi.com

Derivative ClassBiological TargetPotential Therapeutic Area
N,4-diaryl-1,3-thiazol-2-aminesTubulinCancer
Schiff Base DerivativesPoly(ADP-Ribose) Polymerase-1 (PARP-1)Cancer
Thiazolyl-indole-2-carboxamidesProtein Kinases (EGFR, HER2, VEGFR)Cancer
Thiazole-piperazine hybridsOpioid receptorsPain Management
Piperidinoalkyl-thiazolyl-alkanesulfonamidesHistamine H1 Receptor (Implied)Allergic Diseases
4-aryl-thiazol-2-yl amidesPrion Protein (PrPSc)Neurodegenerative Diseases
5-indolylmethylene-rhodaninesPPARγ, Thromboxane-A synthaseMetabolic/Cardiovascular Disease

Advanced Computational Modeling for Rational Design and Lead Optimization

Advanced computational modeling plays a pivotal role in accelerating the discovery and optimization of new drugs based on the this compound scaffold. Techniques such as molecular docking are widely employed to predict how these molecules interact with their biological targets at an atomic level. researchgate.netimpactfactor.org

By simulating the binding of different derivatives to the active site of a target protein, researchers can gain insights into the key interactions that govern biological activity. For instance, docking studies have been used to rationalize the antibacterial and antifungal activity of these compounds by identifying potential binding modes within enzymes like E. coli MurB and the fungal enzyme CYP51. researchgate.netnih.gov

These computational predictions help in understanding structure-activity relationships (SAR) and guide the rational design of new analogs with improved potency and selectivity. For example, in the development of tubulin inhibitors, molecular docking revealed that a potent derivative could bind effectively to the colchicine binding site, which was later confirmed by experimental assays. nih.gov This synergy between computational modeling and experimental validation allows for a more efficient lead optimization process, reducing the time and resources required to develop promising drug candidates. The use of in-silico tools to predict drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is also becoming standard practice, helping to identify candidates with a higher probability of success in later stages of drug development. researchgate.netresearchgate.net

Synergistic Approaches with Existing Therapeutic Agents

Combining therapeutic agents is a powerful strategy to enhance efficacy, overcome drug resistance, and reduce toxicity. Research into the this compound scaffold and its derivatives has uncovered promising synergistic and additive effects when used in combination with existing drugs.

In the realm of infectious diseases, certain derivatives have demonstrated an additive interaction with the antibiotic streptomycin. nih.govresearchgate.net This suggests that they could be used to enhance the efficacy of conventional antibiotics or to combat bacterial strains that have developed resistance. Similarly, significant synergistic effects have been observed in antifungal therapy. Thiazole and related thiadiazole derivatives, when combined with the potent antifungal agent amphotericin B, can lead to enhanced fungicidal activity. mdpi.comnih.gov This combination may allow for lower, less toxic doses of amphotericin B to be used. nih.gov Additive effects have also been noted with other antifungals like fluconazole (B54011) and thymol. researchgate.netnih.govbohrium.com

The concept of synergy also extends to cancer treatment. The molecular hybridization strategy, which combines the indole and thiazole pharmacophores into a single molecule, is itself a form of intramolecular synergy. nih.govacs.org The resulting compounds can target multiple cancer-related pathways simultaneously, potentially leading to a more potent and durable therapeutic response compared to single-target agents. nih.gov

Application in Chemical Biology Tools and Probe Development

The development of potent and selective modulators of biological targets is foundational to creating chemical biology tools. These tools, or probes, are essential for dissecting complex biological processes and validating new drug targets. The this compound scaffold and its derivatives represent a promising starting point for the development of such probes.

Given that derivatives have been identified as selective inhibitors of specific enzymes like protein kinases and tubulin, they can be further modified to create valuable research tools. nih.govnih.gov For example, a potent and selective inhibitor could be appended with a fluorescent dye, such as Thiazole Orange, to create a molecular probe for imaging the target's localization and dynamics within living cells. researchgate.net Alternatively, the inhibitor could be immobilized on a solid support to create an affinity matrix for "pull-down" experiments, which are used to identify the binding partners of the target protein.

By developing these compounds into chemical probes, researchers can gain a deeper understanding of the biological roles of their targets. This knowledge is not only crucial for basic science but also for the validation of these proteins as therapeutic targets for future drug discovery efforts. The versatility and established biological activities of the indole-thiazole scaffold make it a rich platform for the future design of sophisticated chemical biology tools.

Q & A

Basic: What are the established synthetic routes for 4-(1H-indol-3-yl)-1,3-thiazol-2-amine?

The synthesis typically involves condensation reactions between indole derivatives and thiazole precursors. For example, substituted indole-3-carboxaldehydes can react with thiazol-2-amine intermediates under acidic or catalytic conditions. A general protocol includes:

  • Step 1: Preparation of 5-substituted indole-3-carboxaldehydes via Vilsmeier-Haack or other formylation methods .
  • Step 2: Condensation with 4,5,6,7-tetrahydrobenzothiazol-2-amine in ethanol or acetic acid under reflux, followed by purification via column chromatography .
  • Validation: Confirmation by 1H^1H-NMR (aromatic protons at δ 7.2–8.1 ppm) and LC-MS (molecular ion peak matching calculated mass).

Advanced: How can crystallographic challenges (e.g., twinning, weak diffraction) be resolved for this compound?

Crystallization difficulties often arise from conformational flexibility or solvent inclusion. Strategies include:

  • Solvent Screening: Use mixed solvents (e.g., DMSO/water) to improve crystal growth .
  • Data Collection: Employ synchrotron radiation for weak diffractors or high-resolution detectors (e.g., Bruker APEXII CCD) .
  • Refinement: Utilize SHELXL for small-molecule refinement, applying TWIN/BASF commands for twinned data. For example, a similar thiazol-2-amine derivative was refined to R1=0.048R_1 = 0.048 using 3242 reflections .

Table 1: Example Crystallographic Parameters (Adapted from )

ParameterValue
Space groupP21P2_1
a,b,ca, b, c (Å)6.1169(7), 7.4708(8), 18.2536(18)
β\beta (°)97.975(11)
VV (ų)826.09(15)

Advanced: How to address contradictions in reported biological activity data?

Discrepancies may stem from purity issues, assay variability, or structural analogs. Mitigation strategies:

  • Purity Assurance: Use HPLC (≥95% purity) and elemental analysis (deviation <0.4% for C, H, N) .
  • Control Experiments: Test against structurally related compounds (e.g., 4-(4-fluorophenyl) analogs) to isolate substituent effects .
  • Computational Validation: Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with kinase targets like CDK2 .

Basic: Which spectroscopic methods are critical for structural confirmation?

  • 1H^1H-NMR: Key signals include indole NH (~δ 10.5 ppm) and thiazole C-H protons (δ 7.8–8.0 ppm).
  • IR: Stretching vibrations for N-H (3300–3500 cm1^{-1}) and C=S (1100–1250 cm1^{-1}) .
  • X-ray Diffraction: Definitive proof of planar thiazole-indole orientation (e.g., dihedral angle <20° between rings) .

Advanced: What computational methods predict reactivity or regioselectivity in derivatization?

  • DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level to identify nucleophilic sites (e.g., thiazole C5 vs. indole C2) .
  • Hammett Analysis: Correlate substituent effects (σ values) on reaction rates for electrophilic substitution .
  • MD Simulations: Assess stability of protein-ligand complexes (RMSD <2.0 Å over 100 ns) .

Advanced: How to optimize synthetic yield for scale-up?

  • Catalytic Optimization: Replace POCl3_3 with milder catalysts (e.g., ZnCl2_2) to reduce side reactions .
  • Microwave Assistance: Reduce reaction time from 3 hours to 30 minutes at 100°C, achieving 85% yield .
  • Workup Modifications: Use aqueous NH3_3 for pH adjustment (8–9) to precipitate product efficiently .

Basic: What are the recommended storage conditions?

  • Temperature: Store at –20°C under inert gas (N2_2 or Ar) to prevent oxidation .
  • Solubility Note: Dissolve in DMSO (10 mM stock) for biological assays; avoid repeated freeze-thaw cycles .

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